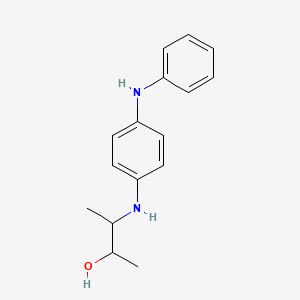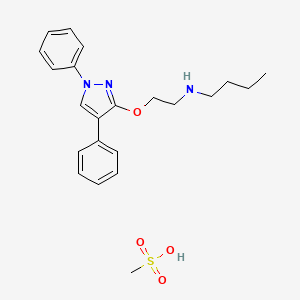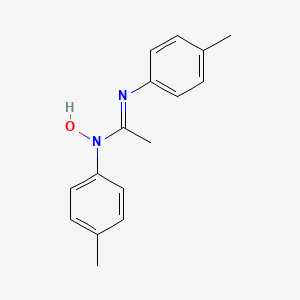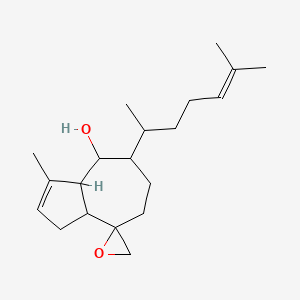
2-Amino-3-(propylsulfanyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(propylsulfanyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a propylsulfanyl group (-S-CH2CH2CH3) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(propylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropylsulfanylpropane with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(propylsulfanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The propylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.
Reduction: The major product is an amine.
Substitution: The major product depends on the substituent introduced during the reaction.
Scientific Research Applications
2-Amino-3-(propylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(propylsulfanyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The propylsulfanyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: Lacks the propylsulfanyl group, making it less hydrophobic.
3-Amino-1-propanol: Has the amino group on the third carbon, altering its reactivity.
2-Amino-2-methyl-1-propanol: Contains a methyl group, affecting its steric properties.
Uniqueness
2-Amino-3-(propylsulfanyl)propan-1-ol is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63222-11-7 |
|---|---|
Molecular Formula |
C6H15NOS |
Molecular Weight |
149.26 g/mol |
IUPAC Name |
2-amino-3-propylsulfanylpropan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-2-3-9-5-6(7)4-8/h6,8H,2-5,7H2,1H3 |
InChI Key |
ZMFDNPYYBWNTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


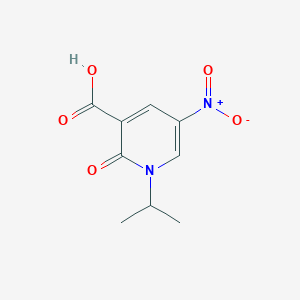
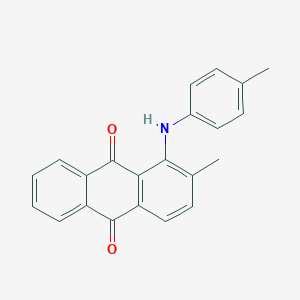

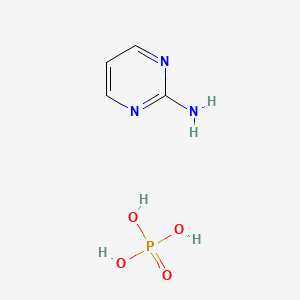
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
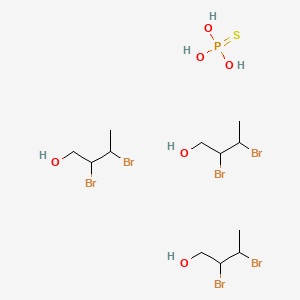
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
